An In-depth Technical Guide to the Chemical Properties of 1-(4-Chlorobenzoyl)piperidin-4-one
An In-depth Technical Guide to the Chemical Properties of 1-(4-Chlorobenzoyl)piperidin-4-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of 1-(4-Chlorobenzoyl)piperidin-4-one. The information is intended to support research and development activities in medicinal chemistry and drug discovery.
Core Chemical Properties
1-(4-Chlorobenzoyl)piperidin-4-one, with the CAS Number 144947-47-7, is a synthetic compound featuring a piperidin-4-one moiety acylated at the nitrogen atom with a 4-chlorobenzoyl group.[1] This structure is of interest in medicinal chemistry as the piperidin-4-one scaffold is a versatile intermediate for the synthesis of various biologically active molecules.[2][3]
Table 1: General Chemical Properties
| Property | Value | Source(s) |
| IUPAC Name | 1-(4-chlorobenzoyl)piperidin-4-one | [1] |
| CAS Number | 144947-47-7 | [1] |
| Molecular Formula | C₁₂H₁₂ClNO₂ | [1] |
| Molecular Weight | 237.68 g/mol | [1] |
| Appearance | Solid (predicted) | - |
| Purity | 95% (as commercially available) | [1] |
Table 2: Predicted Physicochemical Properties
| Property | Value | Source(s) |
| Boiling Point | 417.7 °C at 760 mmHg | - |
| Density | 1.298 g/cm³ | - |
| Refractive Index | 1.584 | - |
| Flash Point | 206.4 °C | - |
Note: The physicochemical properties listed in Table 2 are predicted values and should be confirmed by experimental data.
Synthesis and Purification
A general procedure for the synthesis of a related compound, 4-chloro-N-{[1-(4-chlorobenzoyl) piperidin-4-yl]methyl} benzamide hydrate (CPMBH), involves the reaction of 4-aminomethylpiperidine with 4-chlorobenzoyl chloride in the presence of triethylamine as a base and ethyl methyl ketone as a solvent.[4] The reaction mixture is stirred at room temperature, leading to the formation of the desired product and triethylammonium chloride as a byproduct.[4]
Proposed Experimental Protocol for Synthesis
The following is a proposed experimental protocol for the synthesis of 1-(4-Chlorobenzoyl)piperidin-4-one, based on general synthetic methods for similar compounds.
Materials:
-
Piperidin-4-one hydrochloride
-
4-Chlorobenzoyl chloride
-
Triethylamine (or another suitable base)
-
Anhydrous dichloromethane (DCM) or other suitable inert solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for purification (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve piperidin-4-one hydrochloride (1.0 equivalent) and triethylamine (2.2 equivalents) in anhydrous DCM.
-
Addition of Acylating Agent: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of 4-chlorobenzoyl chloride (1.1 equivalents) in anhydrous DCM to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Purification
The crude 1-(4-Chlorobenzoyl)piperidin-4-one can be purified using standard laboratory techniques.
Proposed Purification Protocol:
-
Recrystallization: Recrystallize the crude product from a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexanes) to obtain a purified solid.[2]
-
Column Chromatography: Alternatively, purify the crude product by column chromatography on silica gel, eluting with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).[5]
Caption: General workflow for the synthesis and purification of 1-(4-Chlorobenzoyl)piperidin-4-one.
Spectral Data (Predicted and Analogous Compounds)
No experimental spectra for 1-(4-Chlorobenzoyl)piperidin-4-one were found in the searched literature. The following sections provide expected spectral characteristics based on the structure and data from analogous compounds.
¹H and ¹³C NMR Spectroscopy
The ¹H NMR spectrum is expected to show signals for the aromatic protons of the 4-chlorobenzoyl group and the aliphatic protons of the piperidin-4-one ring. The ¹³C NMR spectrum will show corresponding signals for the carbon atoms. For comparison, the spectral data for a related compound, 4-chloro-N-{[1-(4-chlorobenzoyl) piperidin-4-yl]methyl} benzamide hydrate (CPMBH), has been reported.[4]
Infrared (IR) Spectroscopy
The IR spectrum of 1-(4-Chlorobenzoyl)piperidin-4-one is expected to show characteristic absorption bands for the carbonyl groups (ketone and amide) and the C-Cl bond. For CPMBH, the presence of chlorine is indicated by peaks at 807 cm⁻¹ and 688 cm⁻¹.[4] The sharp peaks at 2919, 2940, and 2995 cm⁻¹ in the spectrum of CPMBH indicate the presence of asymmetric CH₃ and CH₂ groups.[4]
Mass Spectrometry (MS)
The mass spectrum of 1-(4-Chlorobenzoyl)piperidin-4-one would show a molecular ion peak corresponding to its molecular weight. Predicted mass spectral data for the related compound 1-(4-chlorobenzoyl)piperidin-4-ol (C₁₂H₁₄ClNO₂) shows a predicted [M+H]⁺ adduct at m/z 240.07858.[6] Fragmentation patterns would likely involve cleavage of the benzoyl group and fragmentation of the piperidine ring.
Caption: Standard analytical workflow for the structural characterization of the synthesized compound.
Biological Activity and Drug Development Potential
The piperidin-4-one nucleus is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-HIV, antibacterial, and antifungal properties.[3][7]
While no specific biological activity or signaling pathway modulation has been reported for 1-(4-Chlorobenzoyl)piperidin-4-one itself, related structures have shown significant pharmacological effects. For instance, derivatives of 4-chlorobenzoylpiperidine have been investigated as potent and selective monoacylglycerol lipase (MAGL) inhibitors, which are potential therapeutic agents for various cancers.
Furthermore, compounds containing the 1-(substituted-benzoyl)piperidine scaffold have been explored as inhibitors of the NLRP3 inflammasome, a key component of the innate immune system implicated in a variety of inflammatory diseases.[8]
Given the established biological relevance of the piperidin-4-one and 4-chlorobenzoyl moieties, 1-(4-Chlorobenzoyl)piperidin-4-one represents a valuable starting point for the design and synthesis of novel therapeutic agents. Further pharmacological evaluation is warranted to explore its potential in various disease areas, particularly in oncology and inflammatory disorders.
Caption: A simplified logical flow for the potential development of 1-(4-Chlorobenzoyl)piperidin-4-one as a drug candidate.
References
- 1. 1-(4-Chlorobenzoyl)-4-piperidone 95% | CAS: 144947-47-7 | AChemBlock [achemblock.com]
- 2. chemrevlett.com [chemrevlett.com]
- 3. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijert.org [ijert.org]
- 5. Properties, preparation and application of 1-cbz-4-piperidone_Chemicalbook [chemicalbook.com]
- 6. PubChemLite - 1-(4-chlorobenzoyl)piperidin-4-ol (C12H14ClNO2) [pubchemlite.lcsb.uni.lu]
- 7. scielo.br [scielo.br]
- 8. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

